Evofolin B
Overview
Description
Evofolin B is a natural phenylpropanoid compound . It exhibits quinone reductase (QR) inducing activity, with observed CD (concentration required to double induction) values of 16.4 microM .
Molecular Structure Analysis
The molecular formula of Evofolin B is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The structure of Evofolin B includes a phenol group .Physical And Chemical Properties Analysis
Evofolin B has a density of 1.3±0.1 g/cm3, a boiling point of 565.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.3±3.0 kJ/mol and its flash point is 208.6±23.6 °C . The index of refraction is 1.614 and its molar refractivity is 84.1±0.3 cm3 .Scientific Research Applications
While specific applications of Evofolin B are not readily available, it’s important to note that Evofolin B is a type of phenylpropanoid glycoside . These compounds are known for their various biological activities and are often studied in the field of natural product chemistry and pharmacology .
For instance, Uncaria rhynchophylla, the plant from which Evofolin B is isolated, is used in traditional Chinese medicine for the treatment of hyperpyrexia, epilepsy, preeclampsia, and hypertension .
Moreover, Lagerstroemia indica, another plant that contains phenolic glycosides, has shown anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antimicrobial, anti-Alzheimer’s, antidiabetic, hepatoprotective, and antithrombin effects .
While specific applications of Evofolin B are not readily available, it’s important to note that Evofolin B is a type of phenylpropanoid glycoside . These compounds are known for their various biological activities and are often studied in the field of natural product chemistry and pharmacology .
For instance, Uncaria rhynchophylla, the plant from which Evofolin B is isolated, is used in traditional Chinese medicine for the treatment of hyperpyrexia, epilepsy, preeclampsia, and hypertension .
Moreover, Lagerstroemia indica, another plant that contains phenolic glycosides, has shown anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antimicrobial, anti-Alzheimer’s, antidiabetic, hepatoprotective, and antithrombin effects .
Safety And Hazards
When handling Evofolin B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGRGKKZBRZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evofolin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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